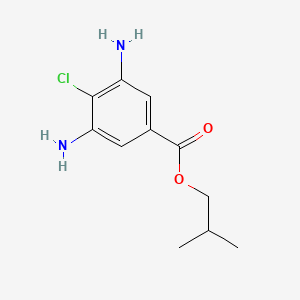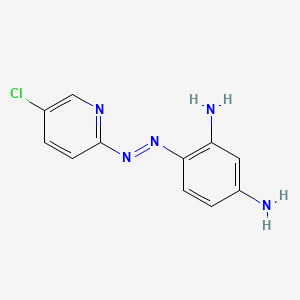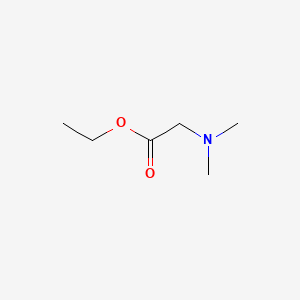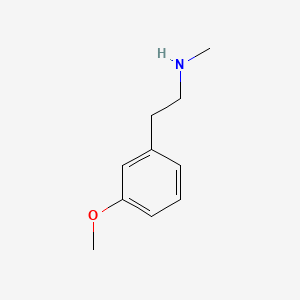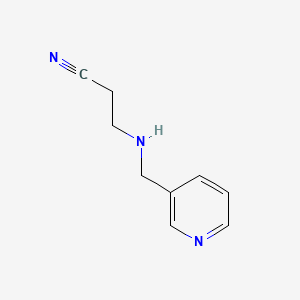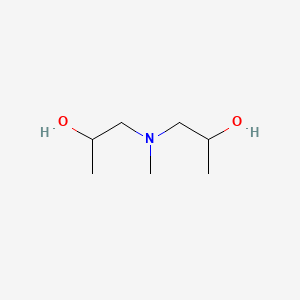
n-methyldiisopropanolamine
Vue d'ensemble
Description
Mécanisme D'action
N-Methyldiisopropanolamine, also known as 1-[2-hydroxypropyl(methyl)amino]propan-2-ol or 1,1’-(Methylimino)dipropan-2-ol, is a compound with the molecular formula C7H17NO2 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Biochemical Pathways
It’s known that this compound is used in the manufacturing of tensides, fibres, and dyestuffs .
Pharmacokinetics
Its physical and chemical properties have been reported . It has a boiling point of 103-104 °C (Press: 6 Torr), a density of 0.9568 g/cm3, and a water solubility of 1000g/L at 20℃ . These properties may influence its bioavailability.
Result of Action
Its use in the manufacturing of tensides, fibres, and dyestuffs suggests that it may play a role in the formation or modification of these materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its water solubility suggests that it can be distributed in aqueous environments, and its boiling point and vapor pressure indicate that it can evaporate under certain conditions .
Analyse Biochimique
Biochemical Properties
1,1’-(Methylimino)dipropan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the enzymes .
Cellular Effects
The effects of 1,1’-(Methylimino)dipropan-2-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 1,1’-(Methylimino)dipropan-2-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, 1,1’-(Methylimino)dipropan-2-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-(Methylimino)dipropan-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,1’-(Methylimino)dipropan-2-ol remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of 1,1’-(Methylimino)dipropan-2-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1,1’-(Methylimino)dipropan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes .
Transport and Distribution
The transport and distribution of 1,1’-(Methylimino)dipropan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 1,1’-(Methylimino)dipropan-2-ol can influence its activity and function within the cell .
Subcellular Localization
1,1’-(Methylimino)dipropan-2-ol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization of 1,1’-(Methylimino)dipropan-2-ol is crucial for elucidating its role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Methylimino)dipropan-2-ol can be synthesized by reacting paraformaldehyde with diethanolamine to form a molecule containing an ether linkage. This molecule undergoes hydrogenation reduction to produce 1,1’-(methylimino)dipropanol, which can then be reacted with ethylene diamine and diisocyanates to produce 1,1’-(methylimino)dipropan-2-ol .
Industrial Production Methods
The industrial production of 1,1’-(Methylimino)dipropan-2-ol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Methylimino)dipropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Simpler amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
1,1’-(Methylimino)dipropan-2-ol has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methylbis(2-hydroxypropyl)amine
- N-Methyl diisopropanolamine
- 1,1’-azanediyl-bis-propan-2-ol
Uniqueness
1,1’-(Methylimino)dipropan-2-ol is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility in synthetic applications and potential therapeutic properties set it apart from similar compounds .
Propriétés
IUPAC Name |
1-[2-hydroxypropyl(methyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(9)4-8(3)5-7(2)10/h6-7,9-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQMKMVTDKYWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883550 | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-30-6 | |
| Record name | Methyldiisopropanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004402306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4402-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,1'-(methylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(methylimino)dipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




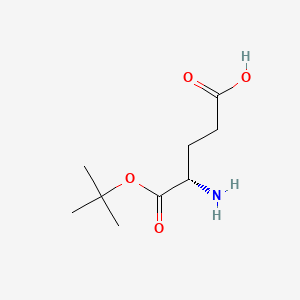

![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)
